2,3-dihydro-2-phenyl-1H-inden-2-amine
Description
Chemical Structure and Nomenclature 2,3-Dihydro-2-phenyl-1H-inden-2-amine (IUPAC name) is a bicyclic amine featuring an indane backbone substituted with a phenyl group at the 2-position and an amine group at the same carbon (Figure 1). Its molecular formula is C₁₅H₁₅N, with a molecular weight of 209.29 g/mol . Synonyms include N-Phenyl-2,3-dihydro-1H-inden-2-amine and 2-Phenyl-2-aminoindane. The compound’s CAS number is 33237-72-8 .
For example, 2-aminoindan (CAS 2975-41-9) was historically investigated as a non-narcotic analgesic with potent activity . The phenyl substitution in 2,3-dihydro-2-phenyl-1H-inden-2-amine likely modifies its lipophilicity and receptor-binding affinity compared to simpler aminoindanes.
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-phenyl-1,3-dihydroinden-2-amine |
InChI |
InChI=1S/C15H15N/c16-15(14-8-2-1-3-9-14)10-12-6-4-5-7-13(12)11-15/h1-9H,10-11,16H2 |
InChI Key |
GXTVEMKCNRJADK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C3=CC=CC=C3)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
1.1. Neuroprotective Effects
Research indicates that compounds similar to 2,3-dihydro-2-phenyl-1H-inden-2-amine exhibit neuroprotective properties. For instance, derivatives of 2,3-dihydroindene have been shown to improve symptoms related to anoxia and hypoxia, making them potential candidates for treating conditions like stroke and cerebral ischemia . These compounds may enhance cerebral blood flow and oxygen utilization, thus supporting neuronal survival under stress conditions.
1.2. Anti-inflammatory Activity
Studies have demonstrated that 2,3-dihydro-1H-indene derivatives possess significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease . This suggests potential applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
1.3. Antioxidant Properties
The antioxidant capabilities of 2,3-dihydro-1H-indene derivatives are noteworthy. They have been observed to scavenge free radicals and protect cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders . This property positions these compounds as potential therapeutic agents in conditions where oxidative damage is a concern.
Synthesis and Derivatives
The synthesis of 2,3-dihydro-2-phenyl-1H-inden-2-amine typically involves the reaction of phenyl-substituted precursors with organolithium reagents. The resulting compounds can be further modified to enhance their pharmacological profiles or target specific biological pathways .
Case Studies
3.1. Treatment of Neurological Disorders
A study focused on the effects of 2,3-dihydroindene derivatives on models of neurodegeneration revealed that these compounds could significantly improve cognitive function in animal models of Alzheimer's disease . The mechanisms were attributed to their ability to reduce amyloid plaque formation and enhance synaptic plasticity.
3.2. Cancer Research
In vitro studies have shown that certain derivatives of 2,3-dihydroindene exhibit cytotoxic effects against various cancer cell lines. For example, a derivative was tested against human tumor cells and demonstrated a mean growth inhibition rate of approximately 12% across multiple cancer types . This suggests potential applications in cancer therapy, particularly as part of combination therapies.
Comparative Analysis Table
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structural and Functional Differences
Alkyl substitutions (e.g., ethyl or methyl groups) alter lipophilicity and metabolic stability. For example, 5,6-diethyl derivatives may resist oxidative degradation .
Stereochemical Considerations
- Chiral analogs like (S)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 70146-15-5) highlight the role of stereochemistry in receptor binding, though data for the phenyl-substituted target compound is lacking .
Notes
- Analytical Challenges: Differentiation of substituted aminoindanes requires advanced techniques like high-resolution mass spectrometry (HRMS) and NMR, as highlighted in studies on cathinone derivatives .
- Regulatory Gaps : Many analogs lack comprehensive pharmacological data, complicating risk assessment. For example, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine ("5F-PCN") has been identified as a designer drug but remains understudied .
Preparation Methods
Reaction Mechanism and Conditions
The oxime intermediate is synthesized via condensation of 2-phenylindanone (VI) with hydroxylamine hydrochloride in a basic aqueous solution (e.g., NaOH or KOH). Subsequent reduction using Al-Ni in ethanol/water at 60–80°C for 4–6 hours yields the amine with minimal byproducts. The absence of pressurized hydrogen enhances safety and scalability, making this method industrially favorable.
Key Data:
Friedel-Crafts Alkylation of 2-Aminoindane
A two-step alkylation strategy, inspired by patent methodologies for 5,6-diethyl derivatives, introduces the phenyl group via Friedel-Crafts acylation followed by reduction.
Amino Protection and Acylation
The amine group of 2-aminoindane is protected using trifluoroacetic anhydride (TFAA) to prevent undesired side reactions. The protected intermediate undergoes Friedel-Crafts acylation with benzoyl chloride in dichloromethane (DCM) catalyzed by AlCl₃ at 0–5°C.
Reduction of Acetyl Group
The acetylated product is reduced to ethyl using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux. Deprotection with hydrochloric acid (HCl) yields the final amine.
Key Data:
Catalytic Hydrogenation of Nitriles
An alternative route involves the hydrogenation of 2-phenylindan-2-carbonitrile over Raney nickel catalysts. This method, though less common, offers high stereoselectivity for chiral variants.
Synthesis of Nitrile Precursor
2-Phenylindan-2-carbonitrile is prepared via nucleophilic substitution of 2-bromoindane with cyanide ions in dimethylformamide (DMF).
Hydrogenation Conditions
The nitrile is hydrogenated at 50–100 psi H₂ pressure using Raney nickel in methanol at 50°C for 12–18 hours. Chiral catalysts (e.g., (R)-BINAP-modified Ni) enable enantioselective synthesis.
Key Data:
Resolution of Racemic Mixtures
For optically pure 2,3-dihydro-2-phenyl-1H-inden-2-amine, resolution of racemic mixtures using chiral acids is employed.
Diastereomeric Salt Formation
The racemic amine is treated with L-tartaric acid in ethanol, forming diastereomeric salts with differential solubility. Fractional crystallization isolates the desired (R)-enantiomer.
Key Data:
Comparative Analysis of Methods
Challenges and Optimization Strategies
Byproduct Formation in Friedel-Crafts Reactions
Over-alkylation is mitigated by strict temperature control (<10°C) and incremental addition of benzoyl chloride. Post-reaction quenching with ice-water minimizes side reactions.
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are recommended for characterizing 2,3-dihydro-2-phenyl-1H-inden-2-amine and its derivatives?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, as demonstrated in studies of analogous compounds like (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI) . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set) can predict electronic properties, Mulliken charges, and molecular electrostatic potential surfaces, aiding in validating experimental data . For crystallographic characterization, SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structural determination .
Q. What synthetic strategies are effective for introducing substituents to the indane scaffold?
- Answer : Sequential regioselective Friedel-Crafts acetylations and hydrogenations are effective for functionalizing the indane core. For example, N-protected-2-aminoindan derivatives can undergo acetylation using acetyl chloride as both reagent and solvent, achieving high regioselectivity without halogenated solvents . Protecting groups (e.g., Boc) enhance stability during multi-step syntheses, as shown in the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed biological activity in indane derivatives?
- Answer : Discrepancies in bioactivity (e.g., antimicrobial efficacy) can be addressed by correlating experimental results with DFT-derived parameters such as HOMO-LUMO energy gaps, electrophilicity, and chemical potential. For instance, IMDHI’s strong activity against E. coli and B. subtilis was rationalized via its electron affinity and molecular electrostatic potential maps . Iterative refinement of pharmacophore models (e.g., using MMP-8 specificity studies) further validates target interactions .
Q. What methodologies optimize regioselectivity in indane scaffold modifications?
- Answer : Neat reaction conditions (solvent-free) with acetyl chloride improve regioselectivity in Friedel-Crafts reactions, as demonstrated in the synthesis of ethyl-substituted derivatives . Conformational constraints, such as the cis-(1S,2R)-amino-2-indanol scaffold, mimic tyrosine residues in enzyme inhibitors, enhancing selectivity for targets like aggrecanase .
Q. How can crystallographic data resolve structural ambiguities in indane derivatives?
- Answer : High-resolution X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) resolves bond-length discrepancies and confirms stereochemistry. For example, ORTEP-III with a GUI interface enables visualization of electron density maps to validate structures like 2-(diphenylmethylidene)-2,3-dihydro-1H-inden-1-one . Twinned data analysis in SHELXPRO is critical for macromolecular applications .
Q. What strategies mitigate environmental and safety risks during indane derivative synthesis?
- Answer : Use glove boxes for handling air-sensitive intermediates (e.g., phosphonic acid derivatives) . Waste must be segregated and processed by certified facilities to avoid contamination, as outlined for 2,3-dihydro-1H-indene-2-carbaldehyde . Protective gear (masks, gloves) is mandatory due to toxicity risks .
Data Analysis and Methodological Design
Q. How should researchers address contradictory spectral or bioactivity data in indane-based studies?
- Answer : Triangulate NMR/DFT data with crystallographic results to resolve structural ambiguities . For bioactivity contradictions, employ dose-response assays and molecular docking to validate target engagement. Pharmacophore models, such as those used in aggrecanase inhibitor design, reconcile discrepancies between computational predictions and experimental IC₅₀ values .
Q. What criteria ensure robustness in qualitative studies of indane derivatives?
- Answer : Iterative data collection (e.g., repeated crystallizations, spectral scans) and adherence to IUCr standards for software citation (e.g., SHELX, ORTEP) enhance reproducibility . Transparent reporting of synthetic yields, regioselectivity ratios, and computational parameters (e.g., basis sets) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
